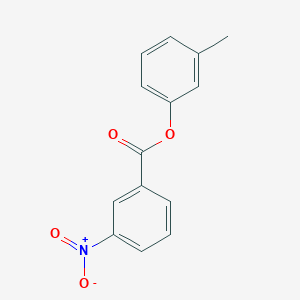![molecular formula C19H20N2O2 B5861089 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5861089.png)
5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, also known as clozapine, is an atypical antipsychotic drug that is used to treat schizophrenia. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company. Clozapine has been shown to be effective in treating schizophrenia, particularly in patients who have not responded to other antipsychotic medications.
Mécanisme D'action
Clozapine works by blocking the dopamine D4 and serotonin 5-HT2A receptors in the brain. This results in a decrease in the release of dopamine and serotonin, which are neurotransmitters that are involved in the regulation of mood, behavior, and cognition. By blocking these receptors, 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine helps to reduce the symptoms of schizophrenia.
Biochemical and Physiological Effects:
Clozapine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. In addition, 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is that it has a unique mechanism of action compared to other antipsychotic medications. This makes it a useful tool for studying the neurobiology of schizophrenia. However, one limitation of 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is that it can cause agranulocytosis, which is a potentially life-threatening condition characterized by a severe reduction in white blood cell count. This limits its use in lab experiments and clinical trials.
Orientations Futures
There are a number of future directions for research on 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine. One area of research is the development of new antipsychotic medications that have a similar mechanism of action to 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine but without the risk of agranulocytosis. Another area of research is the use of 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine in combination with other medications or therapies to improve its efficacy in treating schizophrenia. Finally, there is a need for more research on the long-term effects of 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine on brain function and behavior.
Méthodes De Synthèse
Clozapine is synthesized through a multi-step process that involves the reaction of 2-chloro-N,N-dimethyl-5-nitrobenzamide with morpholine in the presence of a base to form 5-(4-morpholinylcarbonyl)-2-chloro-N,N-dimethylbenzamide. This intermediate is then reduced with lithium aluminum hydride to form 5-(4-morpholinylcarbonyl)-2-chloro-N,N-dimethylbenzeneamine. Finally, this compound is cyclized with sodium methoxide to form 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine.
Applications De Recherche Scientifique
Clozapine has been extensively studied for its efficacy in treating schizophrenia. It has been shown to be effective in reducing positive symptoms such as hallucinations and delusions, as well as negative symptoms such as apathy and social withdrawal. In addition, 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has been shown to be effective in reducing the risk of suicide in patients with schizophrenia.
Propriétés
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepin-11-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-19(20-11-13-23-14-12-20)21-17-7-3-1-5-15(17)9-10-16-6-2-4-8-18(16)21/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZITARMFUFGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

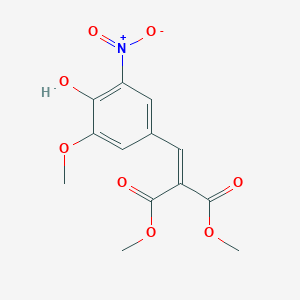
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5861027.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea](/img/structure/B5861030.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5861033.png)
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5861038.png)
![2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5861046.png)
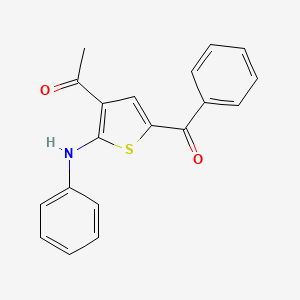
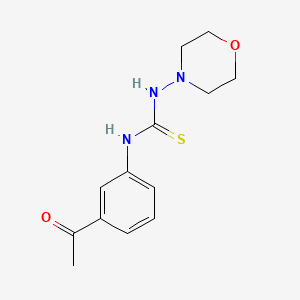
![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5861069.png)
![N-(4-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5861077.png)
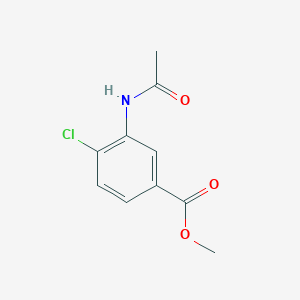
![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5861100.png)
